molecular formula C9H18O2 B6284598 3-ethyl-5-methylhexanoic acid CAS No. 872309-73-4

3-ethyl-5-methylhexanoic acid

Cat. No.: B6284598
CAS No.: 872309-73-4
M. Wt: 158.2
InChI Key:
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Description

3-ethyl-5-methylhexanoic acid is an organic compound with the molecular formula C9H18O2. It is a carboxylic acid, characterized by the presence of a carboxyl group (-COOH) attached to a hexane chain with ethyl and methyl substituents. This compound is structurally related to other carboxylic acids and is used in various chemical and industrial applications.

Biochemical Analysis

Biochemical Properties

The enantioselective biocatalytic hydrolysis of 3-ethyl-5-methylhexanoic acid is crucial for the synthesis of Pregabalin . This process involves the interaction of this compound with various enzymes, proteins, and other biomolecules .

Cellular Effects

It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Current studies focus on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Current research is investigating any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Current studies are investigating any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-5-methylhexanoic acid can be achieved through several methods. One common approach involves the condensation of isovaleraldehyde with a suitable reagent to form an intermediate, which is then reacted with a cyanide source to produce a nitrile. The nitrile is subsequently hydrolyzed to yield the desired carboxylic acid .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of biocatalysts to enhance the efficiency and selectivity of the reactions. For example, lipases and nitrilases have been employed to catalyze the hydrolysis of nitrile intermediates, resulting in high yields and enantioselectivity .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-5-methylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid can be reduced to form alcohols.

    Substitution: The hydrogen atoms in the carboxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Acyl chlorides and other substituted derivatives.

Scientific Research Applications

3-ethyl-5-methylhexanoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of various chemicals and materials

Comparison with Similar Compounds

3-ethyl-5-methylhexanoic acid can be compared with other similar carboxylic acids, such as:

    3-methylhexanoic acid: Differing by the presence of an additional ethyl group.

    5-methylhexanoic acid: Lacking the ethyl substituent.

    Hexanoic acid: The simplest form without any substituents.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for particular applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-ethyl-5-methylhexanoic acid can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-methyl-1-pentene", "ethylmagnesium bromide", "sodium borohydride", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "hexane", "diethyl ether" ], "Reaction": [ "Step 1: 2-methyl-1-pentene is reacted with ethylmagnesium bromide in diethyl ether to form 3-ethyl-5-methylhexan-1-ol.", "Step 2: The alcohol is then oxidized to the corresponding aldehyde using sodium borohydride and acetic anhydride.", "Step 3: The aldehyde is then subjected to a Cannizzaro reaction using sodium hydroxide to form the corresponding carboxylic acid and alcohol.", "Step 4: The carboxylic acid is then purified by extraction with hydrochloric acid, followed by washing with sodium bicarbonate and water.", "Step 5: The purified acid is then dried and recrystallized from hexane to yield 3-ethyl-5-methylhexanoic acid as a white crystalline solid." ] }

CAS No.

872309-73-4

Molecular Formula

C9H18O2

Molecular Weight

158.2

Purity

95

Origin of Product

United States

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